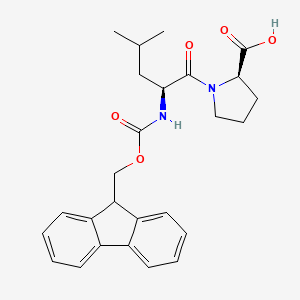
(S)-3,5-Diaminopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,5-Diaminopentanoic acid, also known as L-ornithine, is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is involved in the detoxification of ammonia in the liver and is a precursor to several other important compounds, including polyamines, which are essential for cell growth and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3,5-Diaminopentanoic acid can be synthesized through various methods. One common approach involves the hydrogenation of L-glutamic acid, followed by the removal of the carboxyl group. Another method includes the use of L-arginine as a starting material, which is then hydrolyzed to produce L-ornithine.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Diaminopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce L-glutamic acid.
Reduction: It can be reduced to form polyamines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under mild conditions.
Major Products
Oxidation: L-glutamic acid
Reduction: Polyamines such as putrescine and spermidine
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
(S)-3,5-Diaminopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: It plays a role in the study of the urea cycle and ammonia detoxification.
Medicine: It is investigated for its potential in treating liver diseases and enhancing athletic performance.
Industry: It is used in the production of polyamines, which are important for cell growth and function.
Mechanism of Action
(S)-3,5-Diaminopentanoic acid exerts its effects primarily through its role in the urea cycle. It acts as a precursor to L-arginine, which is then converted to urea and ornithine. This process helps in the detoxification of ammonia in the liver. Additionally, it is involved in the synthesis of polyamines, which are essential for cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
L-arginine: Another amino acid involved in the urea cycle.
L-glutamic acid: A precursor to (S)-3,5-Diaminopentanoic acid.
Putrescine: A polyamine derived from this compound.
Uniqueness
This compound is unique due to its dual role in the urea cycle and polyamine synthesis. Unlike L-arginine, which is primarily involved in the urea cycle, this compound also serves as a direct precursor to polyamines, making it essential for both detoxification and cell growth processes.
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S)-3,5-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c6-2-1-4(7)3-5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
UOYNFMVJDVKLNJ-BYPYZUCNSA-N |
Isomeric SMILES |
C(CN)[C@@H](CC(=O)O)N |
Canonical SMILES |
C(CN)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






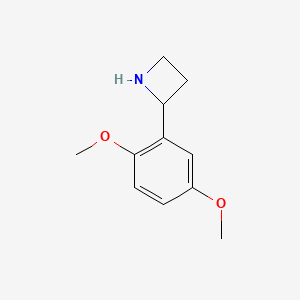
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
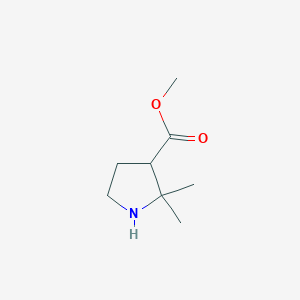
![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)

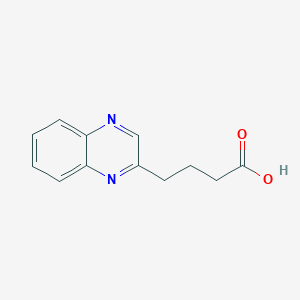
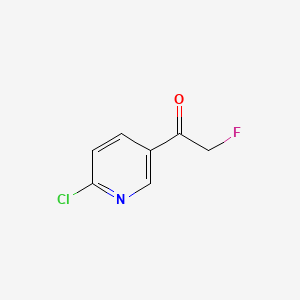

![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
